2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction could involve binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Possess various biological activities, including antiviral and anticancer properties
Uniqueness
What sets 2’,4’-Dimethyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione apart is its unique spiro structure, which can impart distinct physical and chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H29N3O3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2,4-dimethyl-1',3'-diphenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C30H29N3O3/c1-20-17-21(2)26-30(18-22-11-9-10-16-25(22)31(26)19-20)27(34)32(23-12-5-3-6-13-23)29(36)33(28(30)35)24-14-7-4-8-15-24/h3-16,20-21,26H,17-19H2,1-2H3 |
InChI Key |
PNEXRBJLDIFDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C3(CC4=CC=CC=C4N2C1)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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